molecular formula C9H12N2O4 B14275670 Methyl 4-oxo-4-(3-oxopiperazin-1-yl)but-2-enoate CAS No. 137992-39-3

Methyl 4-oxo-4-(3-oxopiperazin-1-yl)but-2-enoate

Cat. No.: B14275670
CAS No.: 137992-39-3
M. Wt: 212.20 g/mol
InChI Key: BVVBGEOLFCOBHD-UHFFFAOYSA-N
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Description

Methyl 4-oxo-4-(3-oxopiperazin-1-yl)but-2-enoate is a chemical compound with a complex structure that includes a piperazine ring and an enone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-oxo-4-(3-oxopiperazin-1-yl)but-2-enoate typically involves the reaction of a piperazine derivative with an appropriate ester. One common method involves the condensation of 3-oxopiperazine with methyl acetoacetate under acidic or basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and can lead to higher yields and purity. The use of catalysts such as Lewis acids can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-4-(3-oxopiperazin-1-yl)but-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the enone moiety to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry

In organic synthesis, Methyl 4-oxo-4-(3-oxopiperazin-1-yl)but-2-enoate is used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for the formation of diverse chemical entities through various reactions.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor modulators. Its piperazine ring is a common motif in many pharmacologically active compounds, making it a valuable scaffold for drug development.

Industry

In the materials science industry, this compound can be used in the synthesis of polymers and other advanced materials. Its reactive sites allow for the formation of cross-linked networks, enhancing the mechanical properties of the resulting materials.

Mechanism of Action

The mechanism by which Methyl 4-oxo-4-(3-oxopiperazin-1-yl)but-2-enoate exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The enone moiety can participate in Michael addition reactions, while the piperazine ring can interact with various biological targets through hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-oxo-4-(3-oxopiperidin-1-yl)but-2-enoate
  • Ethyl 4-oxo-4-(3-oxopiperazin-1-yl)but-2-enoate
  • Methyl 4-oxo-4-(3-oxopiperazin-1-yl)pent-2-enoate

Uniqueness

Methyl 4-oxo-4-(3-oxopiperazin-1-yl)but-2-enoate is unique due to its specific combination of functional groups. The presence of both the enone and piperazine moieties allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry.

Properties

CAS No.

137992-39-3

Molecular Formula

C9H12N2O4

Molecular Weight

212.20 g/mol

IUPAC Name

methyl 4-oxo-4-(3-oxopiperazin-1-yl)but-2-enoate

InChI

InChI=1S/C9H12N2O4/c1-15-9(14)3-2-8(13)11-5-4-10-7(12)6-11/h2-3H,4-6H2,1H3,(H,10,12)

InChI Key

BVVBGEOLFCOBHD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC(=O)N1CCNC(=O)C1

Origin of Product

United States

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